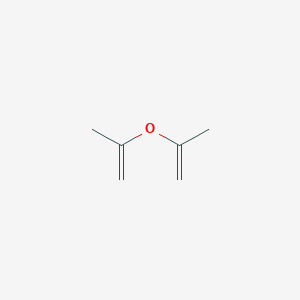
MMP3 inhibitor 2
Vue d'ensemble
Description
®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl[(4-methoxyphenyl)sulfonyl]amine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its unique structural features.
Medicine
In medicine, ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound with applications in spectroscopy and biochemical research.
Uniqueness
What sets ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C20H26N2O5S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(2R)-2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)/t19-/m1/s1 |
Clé InChI |
VKUYLANQOAKALN-LJQANCHMSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,7-Dichloro-5-hydroxy-alpha-methylbenzo[b]thiophene-2-methanol](/img/structure/B8321289.png)
![[3-Chloro-5-(thiazol-2-ylsulfanyl)-pyridin-4-yl]-methanol](/img/structure/B8321294.png)
![2-[(2,6-Xyloxy)methyl]pyridine](/img/structure/B8321312.png)
![6-Formyl-2,3-dihydronaphtho[2,3-b]furane](/img/structure/B8321320.png)
![2-[Ethyl(3-nitrophenyl)amino]ethan-1-ol](/img/structure/B8321322.png)

